Cas no 1798638-70-6 (2-(5,6,7,8-tetrahydroquinolin-4-yloxy)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide)

2-(5,6,7,8-Tetrahydroquinolin-4-yloxy)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide is a structurally complex organic compound featuring a tetrahydroquinoline core linked to a thiazole sulfonamide moiety via an acetamide bridge. This molecule exhibits potential as an intermediate or active pharmaceutical ingredient (API) due to its hybrid pharmacophore design, combining heterocyclic motifs known for bioactivity. The sulfonamide group enhances solubility and binding affinity, while the tetrahydroquinoline scaffold may contribute to metabolic stability. Its well-defined synthetic route allows for high purity and scalability, making it suitable for research in medicinal chemistry, particularly in targeting enzyme inhibition or receptor modulation. The compound's structural versatility supports further derivatization for drug discovery applications.
2-(5,6,7,8-tetrahydroquinolin-4-yloxy)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide structure
1798638-70-6 structure
商品名:2-(5,6,7,8-tetrahydroquinolin-4-yloxy)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide
CAS番号:1798638-70-6
MF:C20H20N4O4S2
メガワット:444.527201652527
CID:5375554

2-(5,6,7,8-tetrahydroquinolin-4-yloxy)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide 化学的及び物理的性質

名前と識別子

    • 2-(5,6,7,8-tetrahydroquinolin-4-yloxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide
    • 2-(5,6,7,8-tetrahydroquinolin-4-yloxy)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide
    • インチ: 1S/C20H20N4O4S2/c25-19(13-28-18-9-10-21-17-4-2-1-3-16(17)18)23-14-5-7-15(8-6-14)30(26,27)24-20-22-11-12-29-20/h5-12H,1-4,13H2,(H,22,24)(H,23,25)
    • InChIKey: OUYUAEULHKUDEL-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=CC=C(S(NC2=NC=CS2)(=O)=O)C=C1)(=O)COC1=C2C(=NC=C1)CCCC2

2-(5,6,7,8-tetrahydroquinolin-4-yloxy)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6493-1107-20mg
2-(5,6,7,8-tetrahydroquinolin-4-yloxy)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide
1798638-70-6
20mg
$99.0 2023-09-08
Life Chemicals
F6493-1107-20μmol
2-(5,6,7,8-tetrahydroquinolin-4-yloxy)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide
1798638-70-6
20μmol
$79.0 2023-09-08
Life Chemicals
F6493-1107-10μmol
2-(5,6,7,8-tetrahydroquinolin-4-yloxy)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide
1798638-70-6
10μmol
$69.0 2023-09-08
Life Chemicals
F6493-1107-5μmol
2-(5,6,7,8-tetrahydroquinolin-4-yloxy)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide
1798638-70-6
5μmol
$63.0 2023-09-08
Life Chemicals
F6493-1107-2mg
2-(5,6,7,8-tetrahydroquinolin-4-yloxy)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide
1798638-70-6
2mg
$59.0 2023-09-08
Life Chemicals
F6493-1107-5mg
2-(5,6,7,8-tetrahydroquinolin-4-yloxy)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide
1798638-70-6
5mg
$69.0 2023-09-08
Life Chemicals
F6493-1107-25mg
2-(5,6,7,8-tetrahydroquinolin-4-yloxy)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide
1798638-70-6
25mg
$109.0 2023-09-08
Life Chemicals
F6493-1107-1mg
2-(5,6,7,8-tetrahydroquinolin-4-yloxy)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide
1798638-70-6
1mg
$54.0 2023-09-08
Life Chemicals
F6493-1107-10mg
2-(5,6,7,8-tetrahydroquinolin-4-yloxy)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide
1798638-70-6
10mg
$79.0 2023-09-08
Life Chemicals
F6493-1107-2μmol
2-(5,6,7,8-tetrahydroquinolin-4-yloxy)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide
1798638-70-6
2μmol
$57.0 2023-09-08

2-(5,6,7,8-tetrahydroquinolin-4-yloxy)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide 関連文献

2-(5,6,7,8-tetrahydroquinolin-4-yloxy)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamideに関する追加情報

Introduction to 2-(5,6,7,8-tetrahydroquinolin-4-yloxy)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide (CAS No. 1798638-70-6)

2-(5,6,7,8-tetrahydroquinolin-4-yloxy)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide (CAS No. 1798638-70-6) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound belongs to a class of molecules that integrate multiple pharmacophoric units, making it a promising candidate for drug discovery and development. The presence of a tetrahydroquinoline moiety linked to a phenyl ring via an oxygen atom, and the incorporation of a thiazole sulfamoyl group on the phenyl ring, contributes to its complex chemical profile and functional diversity.

The tetrahydroquinoline scaffold is well-known for its utility in medicinal chemistry, particularly in the design of bioactive molecules targeting various therapeutic areas. Its ability to interact with biological macromolecules such as proteins and enzymes makes it a valuable component in drug design. In contrast, the thiazole sulfamoyl moiety introduces a polar and charged functional group, which can enhance solubility and binding affinity. This combination of structural elements suggests that 2-(5,6,7,8-tetrahydroquinolin-4-yloxy)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide may exhibit multiple modes of action, making it a versatile tool for investigating biological pathways and developing novel therapeutic agents.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of such complex molecules with greater accuracy. The structural features of 2-(5,6,7,8-tetrahydroquinolin-4-yloxy)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide have been analyzed using various software tools to identify potential binding interactions with target proteins. These studies indicate that the compound may interact with enzymes involved in inflammatory pathways and signal transduction processes. Such interactions are critical for understanding the mechanisms of diseases and developing targeted therapies.

The synthesis of 2-(5,6,7,8-tetrahydroquinolin-4-yloxy)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide presents several challenges due to its complex architecture. However, modern synthetic methodologies have made significant progress in facilitating the preparation of such molecules. Techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions have been employed to construct the key functional groups efficiently. The optimization of these synthetic routes has enabled researchers to produce high-purity samples suitable for biological evaluation.

In vitro studies have begun to reveal the potential pharmacological properties of 2-(5,6,7,8-tetrahydroquinolin-4-yloxy)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide. Initial experiments suggest that the compound exhibits moderate activity against certain enzymatic targets relevant to cancer and inflammation. The tetrahydroquinoline moiety appears to contribute to binding affinity by forming hydrogen bonds with polar residues in the active site of target enzymes. Meanwhile, the thiazole sulfamoyl group may enhance interactions through electrostatic or dipole-dipole forces.

The integration of structural biology techniques has further enhanced our understanding of how 2-(5,6,7,8-tetrahydroquinolin-4-yloxy)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide interacts with biological targets at the molecular level. X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been utilized to determine the three-dimensional structure of complexes formed between this compound and its target proteins. These structural insights have provided valuable information for designing analogs with improved potency and selectivity.

The future development of 2-(5,6,7,8-tetrahydroquinolin-4-yloxy)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide as a therapeutic agent will likely involve interdisciplinary approaches combining synthetic chemistry with pharmacology and computational modeling. By leveraging these technologies, researchers aim to identify novel derivatives with enhanced pharmacological profiles suitable for clinical applications. Additionally,the exploration of this compound’s potential in combination therapies may open new avenues for treating complex diseases.

As our understanding of disease mechanisms continues to evolve,the demand for innovative molecular tools like CAS No 1798638-70-6 will grow exponentially。 Its unique structural features make it a valuable asset in the quest for new treatments, offering hope for patients suffering from various conditions where current therapies are limited or inadequate。 The continued investigation into this compound’s properties will undoubtedly contribute significantly to advancements in medicinal chemistry and drug discovery。

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